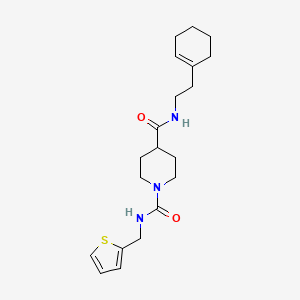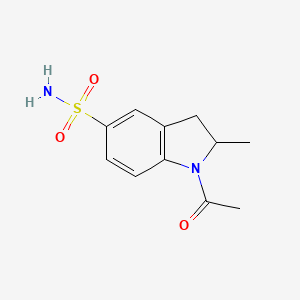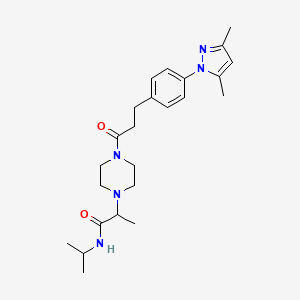
N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is a useful research compound. Its molecular formula is C20H29N3O2S and its molecular weight is 375.53. The purity is usually 95%.
BenchChem offers high-quality N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroimaging and Neuropsychiatric Disorder Research
The compound's analogs have shown promise as PET (Positron Emission Tomography) tracers for imaging serotonin 5-HT(1A) receptors. These receptors are crucial for studying neuropsychiatric disorders. For instance, a study by Gonzalo García et al. (2014) prepared a cyclohexanecarboxamide derivative with high affinity for 5-HT1A receptors. This compound exhibited reversible, selective properties and significant brain uptake, making it a promising candidate for in vivo quantification of these receptors in neuropsychiatric disorders (García et al., 2014).
Antimalarial Research
Compounds with a structure similar to N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide have been investigated for their antimalarial properties. D. L. Klaymann et al. (1979) reported on N4,N4-disubstituted 2-acetylpyridine thiosemicarbazones showing superior activity compared to monosubstituted counterparts, indicating potential as antimalarial agents (Klaymann et al., 1979).
Aromatase Inhibition for Cancer Research
A study by R. Hartmann et al. (1992) focused on the synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, exploring their potential as aromatase inhibitors. These compounds, by inhibiting aromatase, could be used in the treatment of estrogen-dependent diseases, such as breast cancer. The study found significant inhibitory activity, highlighting the compound's potential in cancer research (Hartmann et al., 1992).
Anticancer Activity
Sandeep Kumar et al. (2013) synthesized derivatives of piperazine-2,6-dione, including structures akin to N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide, and evaluated them for anticancer activity. Some of these compounds showed promising activity against various cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Kumar et al., 2013).
properties
IUPAC Name |
4-N-[2-(cyclohexen-1-yl)ethyl]-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S/c24-19(21-11-8-16-5-2-1-3-6-16)17-9-12-23(13-10-17)20(25)22-15-18-7-4-14-26-18/h4-5,7,14,17H,1-3,6,8-13,15H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGXLCXBIZJHJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[1,3-Dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2837790.png)

![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2837793.png)
![2-cyano-3-phenyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}prop-2-enamide](/img/structure/B2837795.png)
![4-{[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B2837796.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2837799.png)
![(1-methyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2837800.png)


![6-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2837804.png)
![2-(4-Methoxyphenyl)-8-(phenylsulfonyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2837805.png)
![N-(4-acetylphenyl)-3-amino-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2837806.png)
![1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride](/img/structure/B2837807.png)
![6-[[5-[(4-chlorophenyl)methylsulfanyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2837811.png)